3H-1,2-Dithiole-3-thione, 4-methyl-
CAS No.: 3354-41-4
Cat. No.: VC19734161
Molecular Formula: C4H4S3
Molecular Weight: 148.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3354-41-4 |
|---|---|
| Molecular Formula | C4H4S3 |
| Molecular Weight | 148.3 g/mol |
| IUPAC Name | 4-methyldithiole-3-thione |
| Standard InChI | InChI=1S/C4H4S3/c1-3-2-6-7-4(3)5/h2H,1H3 |
| Standard InChI Key | YHKZVQYBNUVXKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSSC1=S |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Structural Features
4-Methyl-3H-1,2-dithiole-3-thione possesses the molecular formula C₄H₄S₃ and a molecular weight of 148.270 g/mol . Its IUPAC name, 4-methyl-3H-1,2-dithiole-3-thione, reflects the substitution pattern: a methyl group at position 4 and a thione group at position 3 on the 1,2-dithiole ring (Figure 1). The compound’s planar structure facilitates π-π interactions, while the sulfur atoms contribute to its electrophilic reactivity .
Table 1: Key Chemical Identifiers
Spectroscopic Characterization
The mass spectrum of 4-methyl-3H-1,2-dithiole-3-thione, as recorded by the NIST Mass Spectrometry Data Center, exhibits a base peak at m/z 148 corresponding to the molecular ion ([M]⁺) . Fragmentation patterns indicate cleavage of the dithiole ring, yielding characteristic sulfur-containing fragments (e.g., m/z 116 [M – S]⁺ and m/z 84 [M – 2S]⁺) .
Synthetic Methodologies
Modern Chemodivergent Strategies
A breakthrough in synthesis was achieved through solvent-dependent chemodivergence :
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THF at 0°C: Selective formation of 4-methyl-3H-1,2-dithiole-3-thione via umpolung reactivity of nitromethyl intermediates.
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Aqueous Conditions: Shift to ketothioamide products due to nucleophilic water participation.
Table 2: Synthetic Conditions and Outcomes
| Substrate | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| R-CBr₃ (R = Me) | THF | 0°C | 4-Methyl-3H-1,2-dithiole-3-thione | 78 |
| R-CBr₃ (R = Ph) | H₂O/EtOH | 25°C | Ketothioamide | 65 |
This method leverages the dual role of the -CBr₃ group as both a sulfur acceptor and eliminating moiety, enabling precise control over regiochemistry .
Biological Activity and Mechanisms
Phase II Enzyme Induction
4-Methyl-3H-1,2-dithiole-3-thione derivatives demonstrate potent chemopreventive activity by inducing phase II detoxification enzymes (e.g., glutathione S-transferase) . The mechanism involves two synergistic pathways:
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Electrophilic Activation: The thione sulfur reacts with cellular thiols (e.g., glutathione), forming disulfide conjugates that activate antioxidant response elements .
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Reactive Oxygen Species (ROS) Generation: Thiol-dependent reduction of molecular oxygen produces superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which upregulate stress-responsive genes .
DNA Interaction Studies
In plasmid cleavage assays, 4-methyl-3H-1,2-dithiole-3-thione (10–100 μM) induces oxidative DNA damage via hydroxyl radicals (- OH), as evidenced by:
Physicochemical Properties
Stability and Reactivity
The compound’s stability in aqueous media is pH-dependent:
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Acidic Conditions (pH < 4): Protonation of the thione group reduces electrophilicity.
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Alkaline Conditions (pH > 8): Deprotonation enhances nucleophilic susceptibility at sulfur .
Spectral Data
UV-Vis Spectroscopy: λₘₐₐ = 320 nm (π→π* transition of the dithiole ring) .
¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), δ 6.85 (d, J = 4.2 Hz, 1H, C₅-H) .
Industrial and Pharmaceutical Applications
Anticarcinogenic Agents
Structural analogs like oltipraz (4-methyl-5-pyrazinyl derivative) have entered clinical trials for liver cancer prevention, demonstrating the scaffold’s therapeutic potential .
Materials Chemistry
The electron-deficient dithiole ring enables applications in:
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